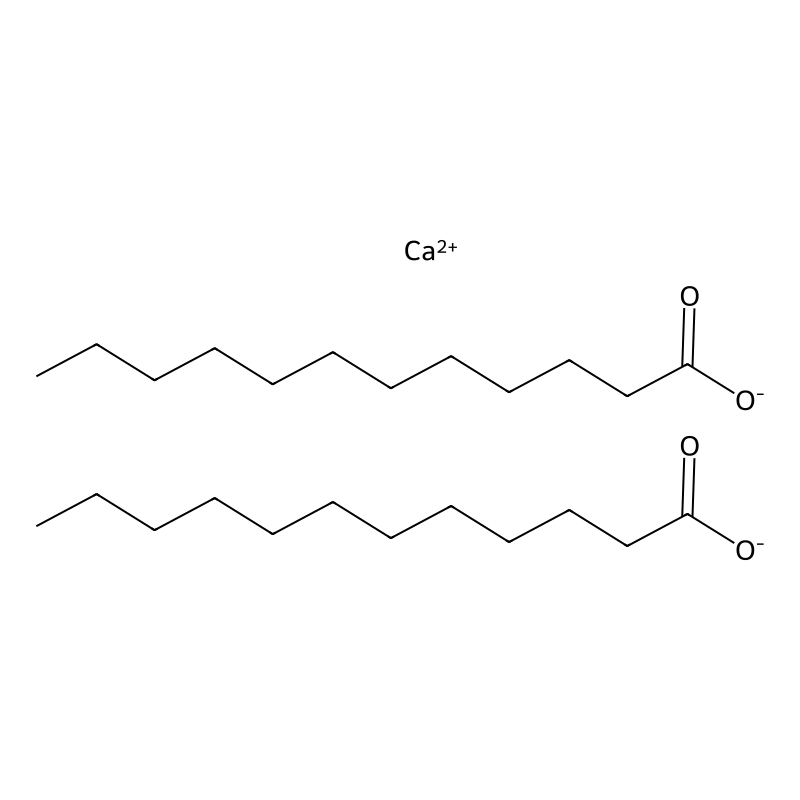

Calcium laurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Disruption of the bacterial cell membrane: Calcium laurate may interact with the membrane, causing it to become leaky and dysfunctional.

- Inhibition of essential processes: It might interfere with the uptake of nutrients or the synthesis of vital molecules within the bacteria.

The pH of the environment seems to influence the effectiveness of calcium laurate. Studies suggest that it might be more potent in acidic conditions. However, further research is needed to fully understand the factors affecting its antibacterial activity and its potential applications in this area.

Other Potential Applications

While research on calcium laurate's antibacterial properties is ongoing, it also shows promise in other scientific research applications:

- Food additive: Due to its ability to prevent clumping, calcium laurate is approved by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as an anticaking agent and emulsifier in various food products [].

- Cosmetics: It is included in the European Union Cosmetics Regulation as a surfactant, suggesting potential use in cosmetic formulations [].

- Lubricant: Research indicates that calcium laurate might possess lubricating properties, similar to other fatty acid salts []. This opens doors for exploration in various lubrication applications.

Calcium laurate is a calcium salt of lauric acid, a medium-chain fatty acid with the chemical formula and a molecular weight of approximately 438.7 g/mol. It is classified as an organic calcium salt and is primarily used in various applications due to its unique properties, including its high melting point and lubricity. As a straight-chain fatty acid salt, calcium laurate is known for its emulsifying and stabilizing capabilities, making it valuable in both cosmetic and food industries .

This reaction is influenced by the pH of the solution; lower pH levels increase the proportion of non-dissociated lauric acid, enhancing its bactericidal activity against certain bacteria such as Staphylococcus aureus and Propionibacterium acnes .

Calcium laurate exhibits selective bactericidal activity, particularly under acidic conditions. Studies have shown that it effectively reduces bacterial populations, especially at a pH of around 5.0, where it demonstrates significant antibacterial properties against Staphylococcus aureus while exhibiting weaker effects on Staphylococcus epidermidis . The mechanism behind this activity is believed to involve the penetration of lauric acid into bacterial membranes, disrupting cellular integrity and function .

Calcium laurate can be synthesized through a straightforward process involving the neutralization of lauric acid with calcium hydroxide or calcium carbonate. A typical synthesis method involves:

- Dissolving 0.01 mol of lauric acid in 100 mL of a 50% ethanol-water solution.

- Heating the mixture while stirring continuously.

- Adding 2 mL of a 5 mol/L sodium hydroxide solution to the heated mixture.

- Allowing the reaction to proceed until calcium laurate precipitates out.

This method not only produces calcium laurate but also allows for control over purity and yield .

Calcium laurate has diverse applications across various fields:

- Cosmetics: Used as an emulsifier and stabilizer in creams and lotions due to its ability to enhance skin feel and product stability .

- Pharmaceuticals: Acts as an excipient in drug formulations, improving the solubility and bioavailability of active ingredients.

- Food Industry: Utilized as a food additive for emulsification and preservation purposes.

- Agriculture: Serves as a surfactant in agricultural formulations, enhancing the efficacy of pesticides and herbicides .

Research indicates that calcium laurate interacts with various biological systems, particularly concerning its bactericidal properties. Studies have highlighted its effectiveness against specific bacterial strains under varying pH conditions, suggesting that its interaction with bacterial membranes is pH-dependent . Additionally, its role as a surfactant implies potential interactions with other compounds in formulations, which may alter their stability or efficacy.

Several compounds share structural similarities with calcium laurate, primarily other fatty acid salts. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Laurate | C₁₂H₂₃NaO₂ | More soluble in water; commonly used in soaps |

| Potassium Laurate | C₁₂H₂₃KO₂ | Higher solubility; used in food applications |

| Magnesium Laurate | C₁₂H₂₃MgO₂ | Used in pharmaceuticals; acts as an antacid |

| Calcium Stearate | C₁₈H₃₅CaO₄ | Commonly used as a lubricant; higher melting point |

| Sodium Palmitate | C₁₆H₃₃NaO₂ | Similar applications but derived from palmitic acid |

Calcium laurate's uniqueness lies in its specific bactericidal activity under acidic conditions compared to other salts, which may not exhibit such pronounced effects at similar pH levels . Its applications across cosmetics and pharmaceuticals further distinguish it from other fatty acid salts that are more commonly utilized for their surfactant properties.

The conventional synthesis of calcium laurate through metathesis reactions represents a well-established methodology employing potassium laurate and calcium nitrate as primary reactants [2]. This approach involves a double displacement reaction where potassium laurate reacts with calcium nitrate in aqueous solution to form calcium laurate precipitate and potassium nitrate as a soluble byproduct [4]. The reaction follows classical metathesis principles where cations and anions exchange partners to form products with different solubility characteristics [5].

The preparation protocol typically begins with the synthesis of potassium laurate through neutralization of lauric acid with potassium hydroxide in an aqueous medium . Subsequently, the metathesis reaction is carried out by mixing potassium laurate solution with calcium nitrate solution under controlled conditions [2]. The optimal reaction parameters have been extensively studied, with temperatures ranging from 50 to 55 degrees Celsius proving most effective for achieving high yields while maintaining product purity .

Research findings indicate that the reaction is typically conducted in a 50 weight percent ethanol aqueous solution to enhance solubility and reaction kinetics [2]. The process involves adding 0.01 mol of lauric acid to 100 milliliters of the ethanol-water mixture, followed by heating and stirring using a magnetic stirrer [2]. The addition of 2.0 milliliters of 5.0 molar sodium hydroxide solution facilitates the formation of potassium laurate, after which 0.0055 mol of calcium chloride dihydrate dissolved in 5.0 grams of 50 weight percent ethanol aqueous solution is introduced [2].

The precipitation occurs rapidly upon mixing, resulting in a white turbid solution that requires immediate filtration [2]. The precipitate recovery involves suction filtration followed by washing with approximately 100 milliliters of ion-exchanged water at 40 degrees Celsius for about 5 minutes [2]. This washing step is crucial for removing residual salts and impurities that could affect the final product quality .

| Parameter | Optimal Value | Reference Conditions |

|---|---|---|

| Reaction Temperature | 50-55°C | Maintained constant throughout reaction |

| pH Range | 6.0-8.0 | Neutral to slightly alkaline optimal |

| Stirring Conditions | Vigorous stirring | Magnetic stirrer, 400 rpm |

| Reaction Time | 10-30 minutes | Complete precipitation achieved |

| Potassium Laurate Concentration | 0.01 mol/100 mL | In 50% ethanol aqueous solution |

| Calcium Nitrate Concentration | 0.0055 mol/5 mL | In 50% ethanol aqueous solution |

| Yield | 85-92% | Based on precipitation efficiency |

| Filtration Temperature | Hot water (40°C) | For precipitate recovery |

| Washing Solvent | Ethanol + Hot water | Sequential washing protocol |

The efficiency of this conventional route depends significantly on maintaining proper stoichiometric ratios and controlling reaction kinetics [6] [7]. Studies using stopped-flow spectrophotometric techniques have revealed that particle formation follows distinct nucleation and growth phases, with supersaturation levels above 5 triggering the transition from heterogeneous to homogeneous nucleation [6] [7]. The diffusion coefficient for calcium laurate formation has been determined to be 6.4 × 10⁻⁶ square centimeters per second, with an interfacial tension of 34.4 millinewtons per meter [6] [7].

Green Synthesis Approaches Using Natural Feedstocks (Coconut/Palm Derivatives)

Green synthesis methodologies for calcium laurate production have gained significant attention due to their environmental sustainability and utilization of renewable natural feedstocks [8] [9] [10]. Coconut oil and palm kernel oil serve as primary sources of lauric acid, which constitutes 45-50 percent and 48-52 percent of their fatty acid composition, respectively [11] [10] [12]. These natural oils offer advantages over petroleum-derived precursors by providing readily available, biodegradable starting materials that align with sustainable manufacturing principles [8] [9].

The green synthesis process typically involves initial extraction and purification of lauric acid from coconut or palm kernel oil through hydrolysis or saponification reactions [10] [12]. Coconut oil-based surfactants can be synthesized through transesterification processes, where coconut oil is converted to biodiesel with methanol using basic catalysis, achieving reaction yields as high as 92 percent [9]. The resulting methyl laurate serves as an intermediate that can be further processed to generate lauric acid derivatives, including calcium laurate [9] [13].

Research has demonstrated that lauric acid content in coconut oil can be enriched through crystallization techniques, with percentages increasing from 48.23 percent before crystallization to over 50 percent after optimization [12]. The crystallization process involves careful control of temperature and solvent ratios, with optimal conditions achieved at ratios ranging from 0.5:10 to 2.5:10 weight by weight in appropriate solvent systems [12].

The conversion of natural feedstocks to calcium laurate involves direct neutralization of extracted lauric acid with calcium hydroxide or calcium oxide [8]. This approach eliminates the need for intermediate salt formation and reduces the number of processing steps compared to conventional metathesis routes [9]. The reaction can be conducted at temperatures between 60-80 degrees Celsius for 4-6 hours when using coconut oil derivatives, while palm kernel oil processing typically requires 65-85 degrees Celsius for 4-8 hours [8].

| Natural Source | Lauric Acid Content (%) | Processing Temperature (°C) | Reaction Time (hours) | Calcium Source | Yield (%) |

|---|---|---|---|---|---|

| Coconut Oil | 45-50 | 60-80 | 4-6 | Calcium hydroxide | 78-85 |

| Palm Kernel Oil | 48-52 | 65-85 | 4-8 | Calcium oxide | 75-82 |

| Lauric Acid (from coconut) | >95 | 50-70 | 2-4 | Calcium acetate | 88-94 |

| Mixed Coconut/Palm Derivatives | 46-51 | 60-80 | 4-7 | Calcium chloride | 76-83 |

Advanced green synthesis approaches have incorporated enzymatic catalysis for enhanced selectivity and reduced environmental impact [14] [13]. Studies utilizing immobilized Propionibacterium acnes isomerase and Rhizopus oryzae lipase have demonstrated efficient conversion of plant oils to specific fatty acid derivatives under mild reaction conditions [14] [13]. These biocatalytic systems operate at pH 7.0 and 35 degrees Celsius for 36 hours, achieving conversion ratios of linoleic acid to conjugated linoleic acid of 90.5 percent [14] [13].

The sustainability benefits of green synthesis extend beyond raw material selection to include reduced energy consumption and waste generation [8] [9]. The exothermic nature of calcium salt formation from natural feedstocks can be harnessed to minimize external heating requirements, particularly when using calcium oxide as the calcium source [15] [16]. This self-sustaining heat generation contributes to overall process efficiency and reduced carbon footprint compared to conventional synthetic routes [15] [16].

Process Optimization: Temperature, pH, and Solvent Systems

Process optimization for calcium laurate synthesis requires careful control of multiple interrelated parameters, with temperature, pH, and solvent systems representing critical variables that significantly influence reaction kinetics, product yield, and quality characteristics [2] [17]. Temperature control affects both the rate of nucleation and crystal growth, with optimal ranges typically maintained between 50-80 degrees Celsius depending on the specific synthesis route employed [16] [18].

Research findings indicate that reaction temperature directly correlates with dissolution rates and supersaturation levels in calcium laurate precipitation systems [17] [18]. Studies have shown that crystallization parameters such as pH, temperature, and initial concentration collectively determine the final crystal morphology and particle size distribution [17]. At temperatures below 50 degrees Celsius, reaction kinetics become predominantly surface-reaction limited, while temperatures above 80 degrees Celsius can lead to thermal decomposition of organic components and reduced product stability [16] [19].

pH optimization represents a crucial aspect of process control, with initial pH values between 7.0-9.0 proving optimal for most synthesis routes [2] [20]. The pH affects not only the reaction kinetics but also the final product characteristics, including particle morphology and bactericidal activity [2] [20]. Research has demonstrated that maintaining slightly alkaline conditions during synthesis enhances the bactericidal properties of the final calcium laurate product, with pH 6.0 showing significantly higher efficacy against Staphylococcus aureus compared to neutral conditions [2] .

The final pH of the reaction mixture typically ranges from 8.0-10.0, ensuring complete neutralization and optimal product formation [20]. Studies investigating the effects of pH on calcium carbonate polymorphs have revealed that at pH 9.0, phosphate can act as a switch between different crystal forms, while at pH 13.4, high alkalinity alone is sufficient to trigger specific polymorph formation [18]. These findings suggest that careful pH control during calcium laurate synthesis can influence crystal structure and resulting physical properties [18].

Solvent system optimization involves balancing solubility requirements with processing efficiency and environmental considerations [2] [21]. The use of 50 weight percent ethanol aqueous solutions has proven effective for conventional metathesis routes, providing adequate solubility for reactants while facilitating product precipitation [2]. Alternative solvent systems have been investigated, including pure aqueous systems for green synthesis approaches and organic solvent mixtures for specialized applications [9] [21].

| Process Variable | Optimal Range | Effect on Product Quality | Critical Control Points |

|---|---|---|---|

| Reaction Temperature | 50-80°C | Higher temp improves reaction rate | Maintain below 100°C |

| Initial pH | 7.0-9.0 | Neutral pH prevents side reactions | Monitor acid addition rate |

| Final pH | 8.0-10.0 | Alkaline pH ensures complete conversion | Control with base addition |

| Calcium Oxide Equivalents | 1.75-2.5 | Excess ensures complete neutralization | Stoichiometric excess required |

| Water Addition (equivalents) | 2.5-3.5 | Sufficient for Ca(OH)₂ formation | Control exothermic reaction |

| Mixing Intensity | High turbulence | Uniform heat and mass transfer | Prevent local overheating |

| Heat Generation | Exothermic (self-sustaining) | Drives reaction to completion | Monitor heat evolution |

| Reaction Completion Time | 30-120 minutes | Complete conversion achieved | Analytical verification needed |

Advanced process optimization techniques have employed response surface methodology to identify optimal combinations of variables for maximum yield and product quality [21] [22]. Studies on methyl laurate synthesis using response surface methodology have identified significant factors affecting conversion, including temperature, alcohol-to-acid molar ratio, and catalyst concentration [21] [22]. The results demonstrated that while catalyst concentration had minimal effect, temperature and initial molar ratio significantly influenced conversion rates [21].

Kinetic studies have provided insights into the mechanisms controlling calcium laurate formation, revealing that product transport away from reaction surfaces often represents the largest contribution to overall reaction resistance [19]. This finding emphasizes the importance of maintaining adequate mixing and mass transfer conditions throughout the synthesis process [23] [19]. Computational fluid dynamics modeling has been employed to optimize mixing parameters and predict scale-up behavior for industrial applications [23].

Industrial-Scale Manufacturing: Precipitation vs. Direct Neutralization Techniques

Industrial-scale manufacturing of calcium laurate employs two primary methodologies: precipitation techniques and direct neutralization approaches, each offering distinct advantages and limitations for large-scale production [15] [24] [16]. Precipitation techniques utilize continuous reactor systems designed to maintain precise control over supersaturation levels and particle formation kinetics [6] [25] [23]. These systems typically operate with residence times of 15-30 minutes and employ controlled cooling from 50-60 degrees Celsius to manage heat removal requirements [16] [23].

Continuous precipitation reactors incorporate specialized mixing elements, including tubular reactor designs with rotors equipped with mixing spirals to ensure intimate contact between reactants [24]. The reactor configuration features a cylindrical tubular body with heated inner walls maintained at temperatures between 100-450 degrees Celsius, depending on the specific calcium salt being produced [24]. For calcium laurate synthesis, temperatures are typically maintained in the lower portion of this range to prevent thermal degradation of the organic components [24] [16].

Direct neutralization techniques offer an alternative approach utilizing batch reactor systems where lauric acid is directly neutralized with calcium hydroxide or calcium oxide [15] [16]. This methodology takes advantage of the exothermic nature of the neutralization reaction to drive the process to completion without external heating [15] [16]. The process typically involves adding calcium oxide to fatty acid feedstock in ratios ranging from 1.0 to 2.5 equivalents relative to the fatty acid content [15] [16].

Research has demonstrated that calcium oxide levels above 1.4 equivalents are preferred for complete neutralization, with 1.75 equivalents being optimal for most applications [15] [16]. The addition of water to hydrate calcium oxide to its hydroxide form generates significant exothermic heat, with temperatures sufficient to drive the fatty acid neutralization reaction to completion [15] [16]. Between 2.5 and 3.5 equivalents of water relative to calcium oxide are typically added, with excess water converted to steam that boils off rapidly [15] [16].

Industrial production systems must address several critical engineering challenges, including heat management, particle size control, and product recovery [25] [23] [26]. Scale-up methodologies based on hybrid computational fluid dynamics and mixing models have been developed to account for micro-, meso-, and macromixing effects that become significant at industrial scales [23]. These models incorporate population balance approaches including nucleation, growth, agglomeration, and disruption kinetics [23].

| Manufacturing Method | Equipment Type | Temperature Control | Residence Time | Product Characteristics | Yield (%) | Energy Requirements | Process Advantages | Process Limitations |

|---|---|---|---|---|---|---|---|---|

| Precipitation Technique | Continuous precipitation reactor | 50-60°C (controlled cooling) | 15-30 minutes | Fine particles, high surface area | 88-94 | Moderate (cooling needed) | Continuous operation, consistent quality | Complex heat removal, equipment cost |

| Direct Neutralization | Batch neutralization vessel | 60-80°C (adiabatic) | 1-3 hours | Larger crystals, better filtration | 85-92 | Lower (exothermic heat utilized) | Simple equipment, batch flexibility | Longer cycle time, batch variations |

Quality control in industrial manufacturing requires continuous monitoring of critical process parameters, including temperature profiles, pH levels, and mixing intensity [27] [28] [29]. Analytical techniques employed include Fourier-transform infrared spectroscopy for structural confirmation, X-ray diffraction for crystallinity verification, and thermogravimetric analysis for thermal stability assessment [30]. Product specifications typically include calcium content of 8.0-10.0 percent, free acid levels below 1.0 percent, and moisture content limited to 3.0 percent maximum [27].

Environmental considerations in industrial calcium laurate production focus on waste minimization and energy efficiency [31] [26]. Modern production facilities incorporate closed-loop water systems and solvent recovery units to reduce environmental impact [31]. The development of water-soluble calcium compound feedstocks, including calcium acetate, calcium lactate, and calcium chloride, has improved calcification efficiency while reducing processing requirements [31].

Melting Point Determination

Calcium laurate exhibits a relatively low melting point of 43.8°C under standard atmospheric conditions [1]. This melting temperature is characteristic of medium-chain fatty acid calcium salts and reflects the molecular structure consisting of twelve-carbon aliphatic chains coordinated to a central calcium cation. The melting behavior demonstrates typical endothermic characteristics when analyzed by differential scanning calorimetry, with the phase transition occurring as a sharp, well-defined peak [1].

Comparative thermal analysis studies indicate that calcium laurate hydrate forms exhibit slightly elevated melting points, with reported values of 182-183°C for the hydrated crystalline form [2]. This significant elevation in melting temperature reflects the incorporation of water molecules into the crystal lattice structure, which stabilizes the solid phase through additional hydrogen bonding interactions between water molecules and the carboxylate functional groups [2].

Decomposition Temperature Analysis

Thermogravimetric analysis reveals that calcium laurate maintains thermal stability up to approximately 200°C, beyond which decomposition processes commence . The thermal decomposition profile exhibits multiple stages, with initial mass loss attributed to dehydration of any residual moisture or crystalline water, followed by the primary decomposition of the organic laurate chains [4].

Studies of related calcium carboxylate systems demonstrate that thermal decomposition typically proceeds through formation of calcium carbonate intermediates before ultimate conversion to calcium oxide at elevated temperatures [4]. For calcium laurate, the decomposition pathway involves initial cleavage of carbon-carbon bonds within the dodecanoic acid chains, producing volatile organic compounds including carbon dioxide, carbon monoxide, and various hydrocarbon fragments [5] [4].

Boiling Point and Vapor Pressure Characteristics

The boiling point of calcium laurate is calculated to be 296.1°C at standard atmospheric pressure (760 mmHg) [1]. However, this value represents a theoretical extrapolation, as calcium laurate typically undergoes thermal decomposition before reaching its boiling point under normal conditions. The vapor pressure at 25°C is estimated to be extremely low (0.000661 mmHg), indicating minimal volatility under ambient conditions [6].

Thermal Stability Comparison with Related Compounds

Comparative analysis with other fatty acid calcium salts reveals that thermal stability generally decreases with increasing chain length of the fatty acid component [7]. Calcium oxalate demonstrates higher decomposition temperatures (754 K) compared to shorter-chain calcium carboxylates, while calcium formate shows lower thermal stability [7]. The thermal stability of calcium laurate places it in an intermediate position among calcium fatty acid salts, reflecting the balanced hydrophobic-hydrophilic characteristics of the twelve-carbon chain length [7].

Surface Activity: Critical Micelle Concentration Measurements

Micellization Behavior and Critical Micelle Concentration

Calcium laurate exhibits limited surface activity compared to sodium and potassium laurate salts due to its reduced aqueous solubility [9]. While sodium laurate demonstrates a well-characterized critical micelle concentration of 24.4 mM at 25°C, calcium laurate's micellization behavior is significantly constrained by its low water solubility [9].

The divalent calcium cation forms stronger ionic interactions with the carboxylate head groups compared to monovalent cations, resulting in decreased solubility and altered aggregation behavior [10]. This effect is consistent with the general observation that divalent cations significantly elevate the Krafft point of fatty acid salts, making micelle formation thermodynamically unfavorable under typical ambient conditions [10].

Surface Tension Reduction Properties

Despite limited micellization, calcium laurate demonstrates measurable surface activity when present at the air-water interface [11]. The compound functions as a surfactant with cleansing properties, though its effectiveness is reduced compared to more soluble alkali metal laurates [11]. Surface tension measurements indicate that calcium laurate can reduce interfacial tension, but higher concentrations are required compared to sodium laurate to achieve equivalent surface activity [11].

Emulsion Stabilization Characteristics

Calcium laurate serves as an effective emulsion stabilizer in cosmetic and pharmaceutical formulations [11]. The compound stabilizes oil-in-water and water-in-oil emulsions through formation of protective interfacial films that prevent coalescence and phase separation [11]. This stabilization mechanism operates through reduction of interfacial energy and provision of electrostatic and steric stabilization barriers [12].

Comparison with Alkali Metal Laurates

The surface activity of calcium laurate differs markedly from alkali metal laurates due to the divalent nature of the calcium cation [9] [13]. Sodium laurate forms micelles readily with a critical micelle concentration of 24.4 mM, while potassium laurate exhibits even lower critical micelle temperatures [9]. Calcium laurate's reduced surface activity reflects the stronger intermolecular forces between calcium and carboxylate groups, which inhibit the molecular reorganization necessary for micelle formation [13].

pH-Dependent Solubility and Partition Coefficients

Solubility Variation with pH

Calcium laurate exhibits significant pH-dependent solubility behavior, with enhanced dissolution under acidic conditions and reduced solubility in alkaline environments [14] [15]. Under acidic conditions (pH below 6), protonation of carboxylate groups increases the solubility by converting the salt to the more soluble lauric acid form [14]. This pH-dependent behavior follows the Henderson-Hasselbalch relationship, where the degree of ionization determines the relative proportions of ionized and non-ionized species [16].

Quantitative studies demonstrate that calcium laurate shows optimal bactericidal activity under acidic conditions, with enhanced penetration into bacterial cell membranes when pH is lowered [14] [15]. This enhanced activity correlates with increased solubility and bioavailability of the active lauric acid component under acidic conditions [14].

Partition Coefficient Characteristics

The partition coefficient of calcium laurate between aqueous and organic phases is strongly influenced by pH conditions [16]. Under neutral to basic conditions, the ionized form of calcium laurate exhibits low partition coefficients in oil-water systems, preferentially remaining in the aqueous phase [16]. Conversely, under acidic conditions where lauric acid predominates, the partition coefficient shifts toward the organic phase due to the lipophilic nature of the protonated carboxylic acid [16].

Precipitation and Solubility Limits

The solubility of calcium laurate is fundamentally limited by the formation of insoluble calcium-carboxylate complexes [10]. Environmental factors including water hardness, ionic strength, and temperature significantly influence solubility behavior [10]. In hard water containing elevated calcium concentrations, calcium laurate precipitation occurs readily, limiting its effectiveness as a surfactant in such systems [10].

Mathematical modeling using the Irani and Callis correlation demonstrates that calcium laurate solubility follows the relationship: -log Ksp = -2.63 + 1.24C, where C represents the number of carbon atoms in the fatty acid chain [10]. This relationship predicts extremely low solubility values for calcium laurate in environmentally relevant water systems [10].

Buffer Capacity and pH Stability

Calcium laurate solutions exhibit limited buffer capacity due to the weak acid nature of lauric acid (pKa ≈ 5.3) [16]. The compound provides minimal pH stabilization compared to stronger buffer systems, with pH changes occurring readily upon addition of acids or bases [16]. This characteristic influences both storage stability and application performance in pH-sensitive formulations [16].

Physical Description

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 95 of 96 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Cosmetics -> Surfactant

General Manufacturing Information

Mining (except oil and gas) and support activities

Plastic material and resin manufacturing

Dodecanoic acid, calcium salt (2:1): ACTIVE